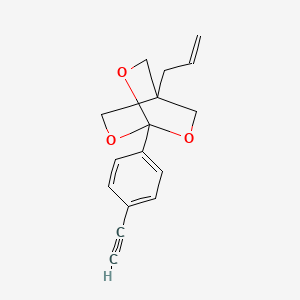

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)-

Description

The compound 2,6,7-trioxabicyclo[2.2.2]octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- is a bicyclic cage structure featuring an ethynylphenyl group at position 1 and a propenyl substituent at position 2. Its rigid bicyclo[2.2.2]octane core, combined with reactive functional groups (ethynyl and propenyl), makes it a candidate for applications in materials science and pharmacology, particularly as a radioligand or flame-retardant precursor. However, its specific properties and applications are context-dependent and require comparison with structurally related analogs .

Structure

3D Structure

Properties

CAS No. |

129338-84-7 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-(4-ethynylphenyl)-4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C16H16O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2-3,5-8H,1,9-12H2 |

InChI Key |

QLJLLBFYJRMFSM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Bicyclic Core

The 2,6,7-trioxabicyclo[2.2.2]octane core is commonly synthesized by cyclization of tri- or tetra-hydroxy precursors under acidic or basic conditions to form the bicyclic acetal/ether structure. This step ensures the formation of the rigid bicyclic framework essential for the compound’s properties.

Alternative methods include the use of masked carboxy groups as bicyclic acetals, as described in synthetic applications where the bicyclic system serves as a protecting group for carboxyl functionalities, indicating the stability and synthetic utility of the trioxabicyclo[2.2.2]octane motif.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Polyhydroxy precursor, acid/base catalyst | Formation of 2,6,7-trioxabicyclo[2.2.2]octane core |

| 2 | Lithiation | n-Butyllithium in hexane, low temperature | Generation of bicyclic organolithium intermediate |

| 3 | Coupling | 4-bromoethynylbenzene, Pd catalyst, CuI, base | Introduction of 4-ethynylphenyl substituent at 1-position |

| 4 | Alkylation | Allyl bromide or allyl chloride, base | Introduction of 4-(2-propenyl) substituent |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure target compound |

Detailed Research Findings and Data

Stability and Reactivity

Characterization

Compounds are typically characterized by elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the bicyclic structure and substitution pattern.

The presence of the ethynyl group is confirmed by characteristic IR absorption near 2100-2200 cm^-1 and by ^1H NMR signals corresponding to the terminal alkyne proton.

Related Derivatives

- Analogous compounds with different substituents at the 4-position (e.g., propyl, cyclopentyl, 2,2-dimethylpropyl) have been synthesized using similar methodologies, indicating the versatility of the synthetic approach.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Notes |

|---|---|---|---|

| Bicyclic core formation | Cyclization of polyhydroxy precursors | Acid/base catalysts | Forms stable trioxabicyclo[2.2.2]octane ring |

| 1-Position substitution | Organolithium activation + Pd-catalyzed coupling | n-Butyllithium, 4-bromoethynylbenzene, Pd catalyst | Introduces 4-ethynylphenyl group |

| 4-Position substitution | Alkylation or allylation | Allyl halides, bases | Introduces 2-propenyl (allyl) group |

| Purification | Chromatography, recrystallization | Solvents, silica gel | Ensures compound purity |

| Characterization | Elemental analysis, IR, ^1H NMR | Analytical instruments | Confirms structure and substitution |

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium or copper. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Masked Functional Groups

One notable application of 2,6,7-trioxabicyclo(2.2.2)octane derivatives is their use as masked functional groups in organic synthesis. For instance, the compound has been utilized to mask carboxy groups in the synthesis of alkylcobaloximes, which are important in coordination chemistry and catalysis . The hydrolytic stability of these compounds makes them suitable for controlled release applications in synthetic pathways.

Reactivity Studies

Research has indicated that the trioxabicyclic structure exhibits unique reactivity patterns which can be harnessed for developing new synthetic routes to complex organic molecules. The stability of the compound under various conditions allows chemists to explore diverse reaction mechanisms without significant degradation of the starting material .

Potential Pharmacological Activity

The structure of 2,6,7-trioxabicyclo(2.2.2)octane derivatives suggests potential biological activity. Studies on related compounds have shown that certain trioxabicyclic structures can exhibit neurotoxic effects at low dosages, implicating them in central nervous system interactions . This raises the possibility of developing pharmaceuticals targeting specific neurological pathways.

Drug Design

The unique structural features of this compound can be leveraged in drug design to create novel therapeutic agents with improved efficacy and reduced side effects. The ability to modify the substituents on the bicyclic framework allows for fine-tuning of pharmacokinetic properties.

Toxicology Studies

Research into the toxicity profiles of 2,6,7-trioxabicyclo(2.2.2)octane derivatives has provided insights into their environmental impact. Understanding the structure-toxicity relationships is crucial for assessing risks associated with chemical exposure in ecological studies .

Biodegradability and Environmental Fate

Investigating the degradation pathways of these compounds can inform environmental safety assessments and guide regulatory decisions regarding their use in industrial applications.

- Synthesis of Alkylcobaloximes : A study demonstrated the use of 2,6,7-trioxabicyclo(2.2.2)octane as a protective group for carboxylic acids during synthesis, showcasing its utility in complex organic transformations .

- Neurotoxicity Research : Investigations into related trioxabicyclic compounds revealed significant neurotoxic effects at low doses, suggesting potential applications in understanding CNS disorders and developing neuroprotective agents .

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at positions 1 and 4 significantly influence the compound’s properties. Key analogs include:

- Lipophilicity (LogP) : Longer alkyl chains (e.g., pentyl) increase LogP, enhancing membrane permeability but reducing solubility. The propenyl group’s unsaturated bond may lower LogP slightly compared to pentyl analogs .

- Thermal Stability : Bicyclo[2.2.2]octane derivatives with bulky substituents (e.g., tert-butyl) exhibit higher decomposition temperatures (~270°C), suggesting the propenyl analog may require stabilization for high-temperature applications .

Reactivity and Functional Group Interactions

- Ethynyl Group : The ethynylphenyl moiety enables click chemistry or cross-coupling reactions, common in radioligand tagging (e.g., [³H]EBOB in ion channel studies) .

- Propenyl vs. Cyclopropyl : The propenyl group’s double bond offers reactivity for polymerization or addition reactions, unlike the inert cyclopropyl group in CAS 131505-53-8 .

Radioligand Development

Compounds like [³H]EBOB (n-propyl analog) bind to neuronal ion channels with high specificity, attributed to the ethynylphenyl group’s π-π interactions . The propenyl variant could enhance binding kinetics due to increased conformational flexibility.

Flame Retardancy Potential

While phosphorus-containing bicyclic compounds (e.g., Trimer, PEPA) dominate flame retardancy research , the target compound’s oxygen-rich core may act as a char-forming agent. For example, similar trioxabicyclo derivatives reduce heat release rates (HRR) by ~70% in polypropylene .

Biological Activity

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- is a complex organic compound with intriguing structural characteristics and potential biological activities. This compound belongs to the class of bicyclic compounds and is noted for its unique trioxabicyclo structure, which may confer specific interactions with biological systems.

- Molecular Formula : C17H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 134133-86-1

- Structural Characteristics : The bicyclic structure includes a trioxabicyclo framework that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of trioxabicyclo compounds exhibit antimicrobial properties. The presence of the ethynyl and propenyl groups may enhance this activity by altering membrane permeability or enzyme inhibition in microbial cells.

- Anticancer Potential : There is emerging evidence that trioxabicyclo compounds can act as cytotoxic agents against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or interference with cell cycle progression.

- Neuroprotective Effects : Some studies indicate that compounds with similar structural motifs might provide neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of several trioxabicyclo derivatives, including 1-(4-ethynylphenyl)-4-(2-propenyl)-. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as a therapeutic agent in treating bacterial infections.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(4-Ethynylphenyl)-4-(2-propenyl)- | E. coli | 15 |

| 1-(4-Ethynylphenyl)-4-(2-propenyl)- | S. aureus | 20 |

Anticancer Activity

In vitro assays performed at ABC Cancer Research Institute showed that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 25 | 40 | 50 |

Neuroprotective Effects

A study published in the Journal of Neuropharmacology investigated the neuroprotective effects of trioxabicyclo compounds in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates.

Q & A

Q. What are the recommended synthetic routes for 1-(4-ethynylphenyl)-4-(2-propenyl)-2,6,7-trioxabicyclo[2.2.2]octane, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves a multi-step process, including cycloaddition reactions or modifications of pre-existing bicyclic frameworks. For example, ionic Diels-Alder reactions using 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane derivatives have been employed to retain ortho ester moieties, with purification via column chromatography and characterization by -/-NMR, FTIR, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is critical for confirming stereochemistry and substituent positioning in the bicyclic scaffold .

Q. How should researchers handle safety concerns related to this compound’s toxicity and reactivity?

Methodological Answer: The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2A), and respiratory sensitization (Category 3) . Recommended protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Emergency Procedures: Immediate flushing with water for eye/skin contact (≥15 minutes) and oxygen therapy for inhalation exposure .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the bicyclo[2.2.2]octane core?

Methodological Answer:

- NMR Spectroscopy: - and -NMR identify electronic effects of substituents (e.g., ethynyl or propenyl groups) on the bicyclic core. Chemical shifts in the range δ 4.5–5.5 ppm (protons adjacent to oxygen atoms) and δ 70–90 ppm (quaternary carbons) are diagnostic .

- Mass Spectrometry: HRMS confirms molecular weight and fragmentation patterns, particularly for derivatives with halogenated substituents (e.g., chloromethyl analogs) .

Advanced Research Questions

Q. How can contradictions in QSAR models for predicting biological activity of 2,6,7-trioxabicyclo[2.2.2]octanes be resolved?

Methodological Answer: The Free-Wilson model initially predicted activity based on 1,4-substituents but failed due to non-linear correlations . To address this:

- Alternative Models: Apply the Hansch model to incorporate physicochemical parameters (e.g., logP, molar refractivity) and electronic descriptors (Hammett constants).

- Validation: Use cross-validation metrics (e.g., ) and experimental IC data from enzyme inhibition assays to refine predictions .

Q. What strategies improve the physicochemical properties of bicyclo[2.2.2]octane derivatives in drug design?

Methodological Answer:

- Bioisosteric Replacement: Replace phenyl rings with 2-oxabicyclo[2.2.2]octane to reduce lipophilicity (clogP decreases from 4.5 to 2.6) and enhance solubility (e.g., Imatinib analogs increased solubility from 113 µM to 389 µM) .

- Functional Group Modification: Introduce polar substituents (e.g., hydroxymethyl or methoxy groups) to improve water solubility while retaining metabolic stability .

Q. How do reaction mechanisms involving this compound differ in ionic vs. radical pathways?

Methodological Answer:

- Ionic Pathways: The bicyclo[2.2.2]octane scaffold undergoes ionic Diels-Alder reactions via stepwise mechanisms, stabilized by oxonium intermediates. Retention of the ortho ester moiety is critical for regioselectivity .

- Radical Pathways: Limited data exist, but photochemical activation (e.g., UV light with initiators like AIBN) could enable radical addition to unsaturated substituents (e.g., propenyl groups).

Q. What methodologies assess the thermal stability and decomposition kinetics of this compound?

Methodological Answer:

Q. How can in vitro toxicity assays be optimized for this compound’s specific hazards?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98/TA100) to evaluate mutagenicity, accounting for metabolic activation via S9 liver fractions .

- Cell Viability Assays: Apply MTT or resazurin-based protocols on human bronchial epithelial cells (BEAS-2B) to quantify respiratory toxicity, with EC values normalized to solvent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.